molecular formula C21H23N3O3 B7696112 N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7696112
M. Wt: 365.4 g/mol
InChI Key: WWRYIXVAYIKWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB or Compound 21, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EPOB is a member of the oxadiazole family and has been shown to have promising effects in pre-clinical studies.

Mechanism of Action

N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which is a key regulator of the pathway. This compound has also been shown to modulate the Wnt/β-catenin pathway by inhibiting the activity of GSK-3β, which is a key regulator of the pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in pre-clinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. In addition, this compound has been shown to protect neurons from oxidative stress and reduce cognitive deficits in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its broad range of potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which makes it a promising candidate for the treatment of various diseases. Another advantage of this compound is its relatively low toxicity in pre-clinical studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the optimization of this compound for specific therapeutic applications, such as the treatment of specific types of cancer or neurodegenerative diseases. In addition, the development of this compound derivatives with improved solubility and bioavailability could also be a promising direction for future research.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that includes the reaction of p-tolyl hydrazine with ethyl acetoacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-one. This intermediate is then reacted with 4-ethoxybenzoyl chloride to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in pre-clinical studies. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. This compound has also been shown to modulate the Wnt/β-catenin pathway, which is involved in cancer and neurodegenerative diseases.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-26-18-13-11-17(12-14-18)22-19(25)5-4-6-20-23-21(24-27-20)16-9-7-15(2)8-10-16/h7-14H,3-6H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRYIXVAYIKWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.